Regioisomer Comparison: 4- vs 2-Cyclobutyl Substitution
4-Cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 2092452-74-7) and its positional isomer 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8) share identical molecular formula (C₈H₉NO₃), molecular weight (167.16 g/mol), computed TPSA (63.33 Ų), and computed LogP (1.6403), yet differ fundamentally in the position of the cyclobutyl substituent on the oxazole ring . In the 4-cyclobutyl isomer, the cyclobutyl group is adjacent to the carboxylic acid, creating a sterically hindered environment at the reactive carboxyl center; in the 2-cyclobutyl isomer, the cyclobutyl group is distal to the carboxylic acid, adjacent to the ring oxygen. This positional difference controls the vector of the cyclobutyl group in derived amides and esters, making the two isomers non-substitutable in structure-based drug design where the cyclobutyl group occupies a specific hydrophobic pocket in the target protein [1].
| Evidence Dimension | Regioisomeric substitution pattern (cyclobutyl position on oxazole ring) |
|---|---|
| Target Compound Data | Cyclobutyl at oxazole 4-position; carboxylic acid at 5-position; SMILES: O=C(O)c1ocnc1C1CCC1 |
| Comparator Or Baseline | 2-Cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8): Cyclobutyl at oxazole 2-position; carboxylic acid at 5-position; SMILES: O=C(C1=CN=C(C2CCC2)O1)O |
| Quantified Difference | Identical MW (167.16), TPSA (63.33), LogP (1.6403), H-acceptors (3), H-donors (1), rotatable bonds (2); differentiated solely by cyclobutyl attachment position (C4 vs. C2 of oxazole ring) and SMILES connectivity |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Leyan); no experimental head-to-head comparison available |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting specific protein binding pockets, the regioisomeric position of the cyclobutyl group determines the exit vector of derived amides and is not interchangeable despite identical bulk properties.
- [1] Sriram D et al. J. Med. Chem. 2006, 49, 3448–3450. Antitubercular activity of 5-cyclobutyloxazol-2-yl thiosemicarbazones demonstrates that the cyclobutyloxazole scaffold position critically affects biological activity. PMID: 16759086. View Source
